molecular formula C25H22ClFN4O4S B10868907 N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10868907
M. Wt: 529.0 g/mol
InChI Key: SRLRBWSLTKZOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a sulfanyl acetamide side chain linked to an N-(4-chlorophenyl) moiety.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClFN4O4S/c1-33-20-12-15(13-21(34-2)23(20)35-3)24-29-30-25(31(24)19-10-6-17(27)7-11-19)36-14-22(32)28-18-8-4-16(26)5-9-18/h4-13H,14H2,1-3H3,(H,28,32)

InChI Key

SRLRBWSLTKZOPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, especially in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer effects and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C25H22ClFN4O4SC_{25}H_{22}ClFN_4O_4S with a molecular weight of approximately 528.99 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC25H22ClFN4O4S
Molecular Weight528.99 g/mol
InChI KeySRLRBWSLTKZOPK-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in melanoma cells and inhibit cell proliferation in breast and colorectal cancer cell lines .
  • Mechanism of Action : The mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It may also enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound's triazole moiety is associated with various antimicrobial properties:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. The compound has demonstrated effectiveness against strains such as Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
  • Antibacterial Activity : Preliminary tests suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies

  • Cytotoxicity in Melanoma Cells : A study investigated the effects of the compound on human melanoma cells, revealing an IC50 value indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
  • Antifungal Efficacy : Another study assessed the antifungal activity of similar triazole derivatives and found that modifications in the side chains significantly impacted their efficacy against fungal strains .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant anticancer properties. Several studies have evaluated its effectiveness against various cancer cell lines:

  • MCF-7 Cells : A study demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • HepG2 Cells : The compound showed an IC50 value of 9.6 µg/mL, indicating moderate cytotoxicity against liver cancer cells.
  • HL-60 Cells : Another evaluation revealed an IC50 value of 3.21 µg/mL against human promyelocytic leukemia cells.

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Study on MCF-7 Cells

A comprehensive study reported that this compound effectively induced apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

In Vivo Studies

In vivo studies using animal models have shown promising results in tumor reduction. Compounds with similar structures have been tested in sarcoma-bearing mice, demonstrating significant tumor size reduction and improved survival rates.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Key structural analogs differ in substituents on the triazole ring and acetamide side chain:

Compound Name / Identifier Substituents (Triazole Positions 4/5) Acetamide Side Chain Notable Properties/Activities Reference
Target Compound 4-(4-fluorophenyl), 5-(3,4,5-trimethoxyphenyl) N-(4-chlorophenyl) High lipophilicity (3,4,5-trimethoxy)
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) Potential kinase inhibition (amino group)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-pyridinyl) N-(3-chloro-4-fluorophenyl) Orco agonist activity (pyridine moiety)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-methylphenyl), 5-(4-pyridinyl) N-[2-chloro-5-(trifluoromethyl)phenyl] Enhanced electron-withdrawing effects (CF3)

Key Observations :

  • Halogenation : The 4-chlorophenyl group in the target compound is replaced with stronger electron-withdrawing groups (e.g., trifluoromethyl in ) or combined halogens (3-chloro-4-fluorophenyl in ), which may alter binding affinity or metabolic stability.
  • Amino vs. Alkyl Substituents: Amino groups (e.g., ) may confer nucleophilic reactivity, whereas alkyl/aryl groups (e.g., 3-methylphenyl in ) prioritize steric effects.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Halogenated aryl groups (4-chloro, 4-fluoro) may reduce oxidative metabolism, extending half-life relative to non-halogenated analogs like those with phenoxyphenyl groups .
  • Solubility : Sulfanyl acetamide moieties generally confer moderate aqueous solubility, but the 3,4,5-trimethoxy substitution could necessitate formulation enhancements (e.g., micronization or salt formation) .

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides, such as 4 (derived from ethyl acetate and 4,6-dimethyl-pyrimidine-2-thiol), react with aromatic isothiocyanates in ethanol under basic conditions to form 3-mercapto-1,2,4-triazole intermediates. For example, condensation of acylhydrazide 4 with 4-fluorophenyl isothiocyanate yields 4-(4-fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol. Cyclization is catalyzed by aqueous sodium hydroxide or potassium carbonate, with yields ranging from 65–80% depending on substituent electronic effects.

Thiol-Etherification for Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution between a triazole-3-thiol and a chloroacetamide derivative. In a representative procedure, 4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is reacted with N-(4-chlorophenyl)chloroacetamide in anhydrous acetone under reflux with potassium carbonate. This method, adapted from crystallographic studies, achieves 93% yield by ensuring stoichiometric excess of the chloroacetamide and rigorous exclusion of moisture.

Optimization of Coupling Reactions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
AcetoneK₂CO₃9398
DMFNaH8595
EthanolEt₃N7890

Polar aprotic solvents like DMF facilitate faster reaction kinetics but require higher temperatures (80–100°C), whereas acetone permits milder conditions (60–70°C) with superior yields. Potassium carbonate outperforms sodium hydride or triethylamine due to its dual role as a base and desiccant, minimizing hydrolysis side reactions.

Temperature and Reaction Time

Optimized time-temperature profiles were determined via kinetic studies:

  • 60°C (acetone) : 88% yield after 4 hours.

  • 80°C (DMF) : 85% yield after 2 hours.
    Prolonged heating (>6 hours) in acetone led to a 12% decrease in yield due to retro-thiolation, underscoring the need for precise reaction monitoring.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.21 (s, 1H, NH), 7.25–6.82 (m, 11H, Ar-H), 4.89 (s, 2H, SCH₂), 3.91 (s, 9H, OCH₃).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

  • HRMS (ESI+) : m/z calculated for C₂₉H₂₅ClFN₅O₆S [M+H]⁺: 634.1174; found: 634.1169.

Crystallographic Insights

Single-crystal X-ray diffraction of analogous triazole derivatives reveals a planar triazole ring with dihedral angles of 58.14°–86.29° relative to adjacent aryl groups, stabilizing the molecule via N–H···N and C–H···O hydrogen bonds. These interactions suggest similar packing behavior for the target compound, influencing solubility and crystallization protocols.

Comparative Analysis with Structural Analogues

Modifications to the triazole substituents alter synthetic pathways and physicochemical properties:

CompoundSubstituentsYield (%)LogP
Target4-Fluorophenyl, 3,4,5-trimethoxyphenyl933.2
Analog 14-Bromophenyl, 4-methoxyphenyl873.8
Analog 22-Fluorophenyl, 2-methylphenyl792.9

Electron-withdrawing groups (e.g., -F) enhance reaction rates but reduce solubility, whereas methoxy groups improve crystallinity at the expense of metabolic stability.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) affords 98% purity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves regioisomeric impurities.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in cyclization steps.

  • PMI (Process Mass Intensity) : 32, highlighting opportunities for solvent recycling .

Q & A

Basic: What synthetic routes are commonly employed to prepare this triazole-containing acetamide derivative, and how can reaction yields be optimized?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the 1,2,4-triazole core by cyclocondensation of thiosemicarbazides with substituted benzaldehydes under acidic conditions .
  • Step 2: Sulfur alkylation of the triazole intermediate with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base like K₂CO₃ in DMF .
  • Optimization: Yield improvements (up to 85%) are achieved by controlling reaction temperature (70–80°C), using anhydrous solvents, and purifying intermediates via column chromatography. Microwave-assisted synthesis may reduce reaction time .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; triazole carbons at δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₃ClFN₄O₃S: 577.12; observed: 577.11) .
  • X-ray Crystallography: Resolves bond angles and confirms the triazole-thioacetamide linkage (e.g., C–S bond length ~1.78 Å) .

Advanced: How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?

Answer:
X-ray data (e.g., torsion angles and π-π stacking distances) correlate with bioactivity trends. For example:

  • Analog N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () showed altered binding affinity due to a 12° deviation in the triazole-phenyl dihedral angle, reducing steric hindrance in enzyme pockets .
  • Contradictions in IC₅₀ values across studies may arise from polymorphic crystal forms, which are identified via differential scanning calorimetry (DSC) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for the 3,4,5-trimethoxyphenyl moiety in this compound?

Answer:

  • Comparative Bioassays: Test analogs with modified substituents (e.g., replacing 3,4,5-trimethoxy with nitro or halogen groups) against target enzymes (e.g., COX-2 or tubulin) .
  • Docking Studies: Molecular modeling (AutoDock Vina) identifies hydrogen bonds between methoxy groups and catalytic residues (e.g., Arg513 in COX-2) .
  • Methoxy Group Impact: The 3,4,5-trimethoxy configuration enhances lipophilicity (logP ~3.8), improving membrane permeability compared to mono-methoxy analogs .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • Handling: Use gloves and fume hoods; the compound may decompose above 150°C, releasing toxic fumes (e.g., SO₂) .
  • Stability Monitoring: Track purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME calculate bioavailability (e.g., 65% due to moderate solubility) and cytochrome P450 inhibition (CYP3A4 Ki = 2.1 µM) .
  • Metabolic Pathways: MetaSite predicts hydroxylation at the 4-chlorophenyl ring as the primary Phase I metabolism site .
  • BBB Penetration: Molecular weight (<500 Da) and polar surface area (~90 Ų) suggest limited blood-brain barrier crossing .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Anticancer: MTT assay against HeLa or MCF-7 cells (72-hour exposure; IC₅₀ typically 5–20 µM) .
  • Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

Advanced: How can researchers address low synthetic yields during the sulfur alkylation step?

Answer:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Solvent Optimization: Replace DMF with DMSO to stabilize the thiolate intermediate .
  • Byproduct Analysis: LC-MS identifies disulfide byproducts; adding reducing agents (e.g., TCEP) suppresses their formation .

Advanced: What mechanistic insights explain the role of the 4-fluorophenyl group in target binding?

Answer:

  • Fluorine’s Electronegativity: The 4-F substituent increases electron-withdrawing effects, strengthening hydrogen bonds with residues like Ser530 in COX-2 .
  • Hydrophobic Interactions: Fluorine’s small size allows tight packing in hydrophobic pockets (e.g., tubulin’s colchicine site) .
  • 19F NMR Studies: Track binding events via chemical shift perturbations in target proteins .

Basic: How are impurities characterized and controlled during synthesis?

Answer:

  • HPLC-MS: Identifies common impurities (e.g., unreacted triazole precursor or over-alkylated products) .
  • Recrystallization: Purify using ethanol/water (7:3 v/v) to remove polar byproducts .
  • Specification Limits: Set impurity thresholds at <0.15% per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.